molecular formula C6H8N2O B1301888 2-Methoxypyridin-3-amine CAS No. 20265-38-7

2-Methoxypyridin-3-amine

Cat. No. B1301888
CAS RN: 20265-38-7
M. Wt: 124.14 g/mol
InChI Key: YXFAOWYMDGUFIQ-UHFFFAOYSA-N
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Description

2-Methoxypyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amino group attached to a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. The methoxy group in 2-methoxypyridin-3-amine indicates the presence of an oxygen-bound methyl group on the pyridine ring, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-methoxypyridin-3-amine and related compounds has been explored through various methods. A general and versatile synthesis of 2-alkyl-4-aminopyridines, which are structurally related to 2-methoxypyridin-3-amine, has been described using a two-step process starting from commercially available cis-1-methoxy-1-buten-3-yne. This process involves acylation followed by amination and cyclization in ammonia to produce substituted pyridines in high yield . Additionally, the synthesis of 2-amino-3-nitropyridine-6-methoxy, a compound with a nitro group in addition to the amino and methoxy substituents, has been achieved from 2,6-dichloropyridine through substitution, nitration, ammoniation, and oxidation . Another related compound, 2-amino-6-methoxy-3-nitropyridine, was synthesized in a one-pot step with an overall yield of 65% and a purity of 98% . These methods highlight the versatility of synthetic approaches to aminopyridines and their methoxy derivatives.

Molecular Structure Analysis

The molecular structure of aminopyridines like 2-methoxypyridin-3-amine is characterized by the presence of an amino group that can participate in hydrogen bonding and a methoxy group that can influence the electronic distribution within the molecule. The structure of related compounds has been confirmed using various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (1H NMR) . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of 2-methoxypyridin-3-amine and its derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the nitration of 2-methoxy-3-hydroxypyridine, a compound related to 2-methoxypyridin-3-amine, has been studied, showing that the nitro group initially enters the 4 position and then the 6 position of the pyridine ring . The presence of the methoxy group can also facilitate nucleophilic substitution reactions, as seen in the synthesis of 2-methoxypyridine-3,4-dicarbonitriles . Furthermore, a new protocol for nucleophilic amination of methoxypyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI), offering a concise access to various aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxypyridin-3-amine are influenced by its molecular structure. The presence of the amino group can increase the compound's solubility in water due to hydrogen bonding capabilities. The methoxy group can affect the compound's boiling point and stability. While specific physical and chemical properties of 2-methoxypyridin-3-amine are not detailed in the provided papers, the properties of related aminopyridines and methoxypyridines can be inferred to have similar characteristics, such as potential fluorescence and antiphlogistic activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophilic Amination of Methoxypyridines : A new protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide was developed. This method provides concise access to various aminopyridines of potential medicinal interest (Pang, Kaga, & Chiba, 2018).

  • Structural Characterization of Derivatives : The synthesis and structural characterization of certain N,4-diheteroaryl 2-aminothiazoles derivatives, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, were reported, highlighting different sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Applications in Organic Synthesis

  • Synthesis of Furan-Fused Pyridinones : A strategy for the synthesis of furan-fused pyridinones from 3-alkynyl-4-methoxypyridin-2(1 H)-ones was demonstrated, showing potential applications in organic synthesis (Delaunay et al., 2010).

  • Deprotonative Metalation in Aromatic Compounds : The deprotonation of 2-methoxypyridine using mixed lithium–iron combinations was explored, showcasing the synthesis possibilities in aromatic compounds (Nagaradja et al., 2012).

Catalysis and Reaction Engineering

  • Cobalt Schiff Base Complexes in Catalysis : Synthesized ligands, including those from 2-amino-5-bromopyridine, were coordinated to cobalt salts, showing significant catalytic activity in the Suzuki–Miyaura reaction (Ansari, Mahesh, & Bhat, 2019).

  • Biocatalysis in Synthesis of Chiral Amines : Biocatalytic processes to synthesize chiral amines, such as (S)-methoxyisopropylamine, were developed, illustrating the integration of various scientific disciplines in reaction engineering (Matcham, Nelson, Wang, & Wu, 1999).

Physicochemical Studies and Material Science

  • Electrochemical Functionalization : Protic ionic liquid based on 2-methoxypyridine was used for the functionalization of glassy carbon electrode surfaces, indicating its role in material science applications (Shul et al., 2013).

  • Stability of Imino Macrocycles : Studies showed remarkable stability of imines generated from 4-methoxypyridine-2,6-dicarbaldehyde in water, suggesting implications in the stability of macrocyclic compounds (Saggiomo & Lüning, 2008).

Safety And Hazards

2-Methoxypyridin-3-amine causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. If it comes in contact with the skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

Future Directions

2-Methoxypyridin-3-amine can be used as a medical chemistry and organic synthesis intermediate. In the synthesis transformation, the amino group on the pyridine ring can be diazotized and then undergo subsequent derivatization such as in situ reduction to become hydrazine compounds . Further studies are needed to explore its potential applications in various fields.

properties

IUPAC Name

2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFAOWYMDGUFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372093
Record name 2-methoxypyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyridin-3-amine

CAS RN

20265-38-7
Record name 2-Methoxy-3-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxypyridin-3-amine
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Record name 3-Amino-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

To a solution of the compound of Example 12 (17.12 g, 0.11 mol) in ethanol (180 mL) in a Parr bottle, was added 4% Pd/C (3.43 g). The bottle was sealed, purged with nitrogen and was pressurized (5 psi) with hydrogen. After stirring at room temperature for 2 hr, the reaction vessel was vented, purged with nitrogen and filtered. The clear filtrate was concentrated to give the title compound (15.3 g, 90%). 1H NMR (CDCl3): 7.58 (dd, J=5, 2 Hz, 1H); 6.87 (dd, J=8, 2 Hz, 1H); 6.72 (dd, J=8, 5 Hz, 1H); 3.98 (s, 3H).
Quantity
17.12 g
Type
reactant
Reaction Step One
Quantity
180 mL
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solvent
Reaction Step One
Name
Quantity
3.43 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-pyridin-3-yl-propionaldehyde (crude from above) and thiourea (14.8 g, 0.194 mol) in ethanol (200 mL) was heated to reflux overnight. The solvent was removed and the residue was diluted with dichoromethane (1.2 L) and then washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL) and the combined aqueous layer was brought to between pH 9 and 10 with sodium hydroxide (10% aqueous solution). The resulting precipitate was filtered to give the crude product, which was recrystallized, from ethyl acetate and hexanes to give the pure product (5.1 g, 0.023 mol, 5.6% from 2-methoxy-pyridin-3-ylamine). ESI-MS m/z talc. 221.1. found 222.2 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5-(2-Methoxy-pyridin-3-ylmethyl)-thiazol-2-ylamine A mixture of 2-chloro-3-pyridin-3-yl-propionaldehyde (crude from above) and thiourea (14.8 g, 0.194 mol) in ethanol (200 mL) was heated to reflux overnight. The solvent was removed and the residue was diluted with dichoromethane (1.2 L) and then washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL) and the combined aqueous layer was brought to between pH 9 and 10 with sodium hydroxide (10% aqueous solution). The resulting precipitate was filtered to give the crude product, which was recrystallized, from ethyl acetate and hexanes to give the pure product (5.1 g, 0.023 mol, 5.6% from 2-methoxy-pyridin-3-ylamine). ESI-MS m/z calc. 221.1, found 222.2 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
35
Citations
JJ Parlow, RG Kurumbail, RA Stegeman… - Journal of medicinal …, 2003 - ACS Publications
… 6-Bromo-N-isopropyl-2-methoxypyridin-3-amine (5). A … a solution of 6-bromo-2-methoxypyridin-3-amine 4 (6.8 g, 33.6 … -bromo-N-isopropyl-2-methoxypyridin-3-amine 5 (5.6 g, 0.23 mmol…
Number of citations: 83 pubs.acs.org
JJ Parlow, MS South - Tetrahedron, 2003 - Elsevier
… A solution of titanium tetrachloride 1 M in dichloromethane (37 mL, 37 mmol) was added to a solution of 6-bromo-2-methoxypyridin-3-amine 6 (6.8 g, 33.6 mmol) and acetone (3.3 mL, …
Number of citations: 41 www.sciencedirect.com
S Bai, S Liu, Y Zhu, Q Wu - Tetrahedron Letters, 2018 - Elsevier
… Unsurprisingly, 2-amino pyridine (1b), 4-chloro-6-methoxypyrimidin-2-amine (1c) and 2-methoxypyridin-3-amine (1d) had high to excellent yields (84–90%) and excellent …
Number of citations: 30 www.sciencedirect.com
H Gao, Z Li, K Wang, Y Zhang, T Wang, F Wang, Y Xu - Pharmaceuticals, 2023 - mdpi.com
… For the synthesis of the borate, 2,4-difluorobenzenesulfonyl chloride was condensed with 5-bromo-2-methoxypyridin-3-amine (3) [18], and further converted to the borate ester 5 [19] via …
Number of citations: 1 www.mdpi.com
D Fearon, IM Westwood, RLM van Montfort… - Bioorganic & Medicinal …, 2018 - Elsevier
… A fragment library based on 3-aminopyridin-2-one was synthesised from 5-bromo-2-methoxypyridin-3-amine by first introducing a variety of aromatic and heteroaromatic groups at the 3-…
Number of citations: 10 www.sciencedirect.com
X Lv, H Ying, X Ma, N Qiu, P Wu, B Yang… - European Journal of …, 2015 - Elsevier
… To a solution of 5-bromo-2-methoxypyridin-3-amine (3) (1.0 equiv) in anhydrous pyridine was added benzenesulfonyl chloride (1.0 equiv) at room temperature. The reaction was then …
Number of citations: 39 www.sciencedirect.com
KD Rynearson, RN Buckle, RJ Herr, NJ Mayhew… - Bioorganic & medicinal …, 2020 - Elsevier
… layer was washed with brine (2 × 500 mL), dried over sodium sulfate, filtered, and the solvents were removed under reduced pressure to afford 6-bromo-2-methoxypyridin-3-amine (12a) …
Number of citations: 7 www.sciencedirect.com
J Bach, P Eastwood, J González, E Gómez… - Journal of Medicinal …, 2019 - ACS Publications
Janus kinases (JAKs) have a key role in regulating the expression and function of relevant inflammatory cytokines involved in asthma and chronic obstructive pulmonary disease. …
Number of citations: 23 pubs.acs.org
GA Nishiguchi, A Rico, H Tanner… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of 5-bromo-2-methoxypyridin-3-amine (3.00 g, 14.8 mmol, 1.00 equiv) in DMF (40 mL) was added 1-bromo-2-(2-bromoethoxy)ethane (4.11 g, 17.7 mmol, 1.20 equiv) and …
Number of citations: 40 pubs.acs.org
R Chen, Z Wang, L Sima, H Cheng, B Luo… - Journal of Enzyme …, 2023 - Taylor & Francis
… To a solution of 5-bromo-2-methoxypyridin-3-amine (2.0 g, 10 mmol) in pyridine (30 mL) was added substituted benzene-1-sulfonyl chloride (15 mmol), the mixture was stirred at room …
Number of citations: 1 www.tandfonline.com

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